Methyl 2-amino-4-fluorobutanoate hydrochloride
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Overview
Description
Methyl 2-amino-4-fluorobutanoate hydrochloride is a chemical compound with the molecular formula C5H11ClFNO2. It is a derivative of butanoic acid, featuring an amino group at the second position and a fluorine atom at the fourth position. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-fluorobutanoate hydrochloride typically involves the esterification of 2-amino-4-fluorobutanoic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. The final product is obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-fluorobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated or functionalized derivatives.
Scientific Research Applications
Methyl 2-amino-4-fluorobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-fluorobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-4,4-difluorobutanoate hydrochloride
- Methyl 2-amino-3-oxobutanoate hydrochloride
- Methyl 2-amino-4-chlorobutanoate hydrochloride
Uniqueness
Methyl 2-amino-4-fluorobutanoate hydrochloride is unique due to the presence of a single fluorine atom at the fourth position, which imparts distinct chemical and biological properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H11ClFNO2 |
---|---|
Molecular Weight |
171.60 g/mol |
IUPAC Name |
methyl 2-amino-4-fluorobutanoate;hydrochloride |
InChI |
InChI=1S/C5H10FNO2.ClH/c1-9-5(8)4(7)2-3-6;/h4H,2-3,7H2,1H3;1H |
InChI Key |
ZDZWWWRKCSUDOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCF)N.Cl |
Origin of Product |
United States |
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